molecular formula C20H29NO2 B3026384 (5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol CAS No. 80651-65-6

(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol

Cat. No.: B3026384
CAS No.: 80651-65-6
M. Wt: 315.4 g/mol
InChI Key: FOCHADJYNFKGMY-YNZDMMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol is a synthetic steroidal compound that belongs to the class of androstanoids. This compound is characterized by its unique structure, which includes an isoxazole ring fused to the androstane skeleton. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting the androstane derivative with hydroxylamine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the isoxazole ring or the androstane skeleton.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the isoxazole ring or the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: (5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol is unique due to the presence of the isoxazole ring fused to the androstane skeleton, which imparts distinct chemical and biological properties compared to other androstanoids.

Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h11,13-16,18,22H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCHADJYNFKGMY-YNZDMMAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)ON=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)ON=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol
Reactant of Route 2
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol
Reactant of Route 3
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol
Reactant of Route 4
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol
Reactant of Route 5
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol
Reactant of Route 6
(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol

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